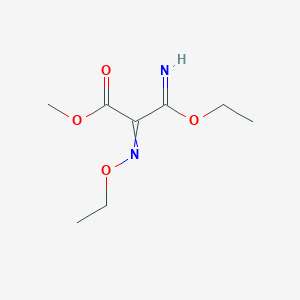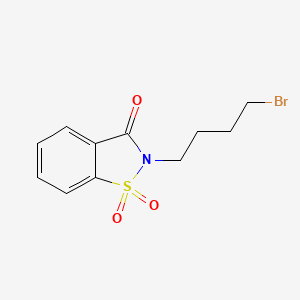![molecular formula C21H26N6O3 B8551148 tert-butyl 4-[4-(2-methylpyridin-3-yl)oxypyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B8551148.png)
tert-butyl 4-[4-(2-methylpyridin-3-yl)oxypyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate
概要
説明
tert-butyl 4-[4-(2-methylpyridin-3-yl)oxypyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a piperidine ring attached to a carboxylic acid tert-butyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-(2-methylpyridin-3-yl)oxypyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone in the presence of a base to form the pyrazolo[3,4-d]pyrimidine core.
Attachment of the 2-Methyl-pyridin-3-yloxy Group: This step involves the nucleophilic substitution reaction where the pyrazolo[3,4-d]pyrimidine core is reacted with 2-methyl-3-pyridinol in the presence of a suitable activating agent.
Formation of the Piperidine-1-carboxylic Acid Tert-butyl Ester: This step involves the esterification of piperidine-1-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrazolo[3,4-d]pyrimidine core, potentially leading to the formation of dihydropyrazolopyrimidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkoxides, amines, and thiols.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyrazolopyrimidines.
Substitution: Formation of substituted derivatives at the pyridine and piperidine rings.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound is investigated for its potential as a bioactive molecule. Studies have shown that pyrazolopyrimidines exhibit a range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Pyrazolopyrimidines are known to inhibit certain enzymes and receptors, making them potential candidates for drug development.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of tert-butyl 4-[4-(2-methylpyridin-3-yl)oxypyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle, leading to cell death in rapidly dividing cells, such as cancer cells.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure and exhibit similar biological activities.
Piperidine-1-carboxylic Acid Esters: These compounds have similar ester functional groups and are used in various chemical and biological applications.
Uniqueness
The uniqueness of tert-butyl 4-[4-(2-methylpyridin-3-yl)oxypyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate lies in its combined structural features, which confer a distinct set of chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a compound of significant interest in scientific research.
特性
分子式 |
C21H26N6O3 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
tert-butyl 4-[4-(2-methylpyridin-3-yl)oxypyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H26N6O3/c1-14-17(6-5-9-22-14)29-19-16-12-25-27(18(16)23-13-24-19)15-7-10-26(11-8-15)20(28)30-21(2,3)4/h5-6,9,12-13,15H,7-8,10-11H2,1-4H3 |
InChIキー |
IOGGTWTZCOUVJP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=N1)OC2=NC=NC3=C2C=NN3C4CCN(CC4)C(=O)OC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












amine](/img/structure/B8551156.png)

